Superior Yield in α-Phenylthioalkylation of Trimethylsilyl Enol Ethers Compared to Non-Thioether Benzotriazole Analogs
In direct head-to-head comparisons under identical reaction conditions, 1-[(phenylthio)methyl]-1H-benzotriazole (1a) delivers β-phenylthioalkylketones via reaction with trimethylsilyl enol ethers in yields of 65–82%, whereas the corresponding oxygen analog (benzotriazolyl methyl ether) fails to undergo the desired alkylation pathway and instead requires different activation protocols [1]. The phenylthio substituent is essential for the nucleophilic displacement mechanism.
| Evidence Dimension | Reaction yield in α-phenylthioalkylation of silylated nucleophiles |
|---|---|
| Target Compound Data | 65–82% isolated yield (varies by enol ether substrate) |
| Comparator Or Baseline | Oxygen analog (benzotriazolyl methyl ether): 0% yield under identical conditions; reaction does not proceed via same pathway |
| Quantified Difference | >65 percentage point yield advantage for target compound |
| Conditions | Reaction of α-(benzotriazolyl)methyl phenyl thioether with trimethylsilyl enol ethers; Lewis acid catalysis (ZnBr₂ or TiCl₄); CH₂Cl₂ solvent; room temperature to reflux |
Why This Matters
For procurement in synthetic laboratories, this yield differential directly translates to reduced reagent consumption and higher throughput in ketone synthesis protocols.
- [1] Katritzky, A. R.; Chen, J.; Belyakov, S. A. Tetrahedron Lett. 1996, 37 (37), 6631–6634. View Source
